(4-Propanoylphenyl)methyl acetate
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Overview
Description
(4-Propanoylphenyl)methyl acetate is an organic compound with the molecular formula C11H12O3 It is an ester formed from the reaction of 4-propanoylphenol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propanoylphenyl)methyl acetate typically involves the esterification of 4-propanoylphenol with acetic acid. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Propanoylphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-propanoylbenzoic acid.
Reduction: Formation of 4-propanoylphenylmethanol.
Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(4-Propanoylphenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (4-Propanoylphenyl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar chemical properties but different applications.
Ethyl acetate: Another ester commonly used as a solvent in various industries.
Benzyl acetate: An ester with a similar structure but different functional groups, used in fragrances and flavorings.
Uniqueness
(4-Propanoylphenyl)methyl acetate is unique due to the presence of the propanoyl group, which imparts specific chemical and biological properties. This makes it distinct from other esters and valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-propanoylphenyl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-12(14)11-6-4-10(5-7-11)8-15-9(2)13/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZABZUFVMSIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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